molecular formula C26H23N3O4 B6010193 3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide

3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide

Cat. No.: B6010193
M. Wt: 441.5 g/mol
InChI Key: BZVRJQJGTUBRPH-RAXLEYEMSA-N
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Description

3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amides and a phenylprop-1-enyl moiety. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acetylation: The initial step involves the acetylation of a suitable aromatic amine to introduce the acetamido groups.

    Coupling Reaction: The next step is a coupling reaction between the acetylated intermediate and a phenylprop-1-enyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-diacetamido-N-[4-(1-pyrrolidinyl)phenyl]benzamide
  • 3,5-diacetamido-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
  • 4-(difluoromethoxy)-N-[3-(5-isoxazolyl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide is unique due to its specific structural features, such as the Z-configuration of the phenylprop-1-enyl moiety

Properties

IUPAC Name

3,5-diacetamido-N-[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-17(30)27-23-14-21(15-24(16-23)28-18(2)31)26(33)29-22-11-8-19(9-12-22)10-13-25(32)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,27,30)(H,28,31)(H,29,33)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRJQJGTUBRPH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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